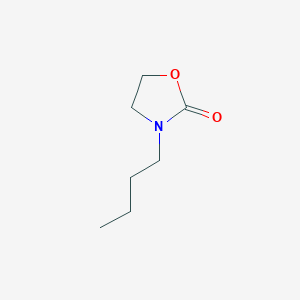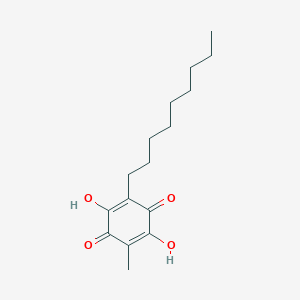![molecular formula C16H24O4 B14704498 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one CAS No. 26104-01-8](/img/structure/B14704498.png)
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one is an organic compound with the molecular formula C16H24O4 It is known for its unique structure, which includes a butanone backbone substituted with a phenyl ring that has three hydroxyl groups and a 3-methylbutyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Acylation: The starting material, a phenol derivative, undergoes acylation with an acyl chloride in the presence of anhydrous aluminum chloride and dichloromethane. The reaction mixture is refluxed for several hours.
Alkylation: The acylated product is then subjected to alkylation using geranyl or prenyl bromide in the presence of anhydrous potassium carbonate and dry methanol. This step also involves refluxing the reaction mixture.
Methylation: Finally, the alkylated product is methylated using methyl iodide and anhydrous potassium carbonate in dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions, respectively.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols derived from the reduction of the carbonyl group.
Substitution: Esters or ethers formed from the hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its structural similarity to certain bioactive compounds suggests potential pharmacological applications, such as antioxidant or anti-inflammatory agents.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,4’,6’-Trihydroxy-3’-methylbutyrophenone: Similar structure with a butyrophenone backbone.
4-prenylphlorisovalerophenone: Contains a prenyl group instead of a 3-methylbutyl group.
2,4,6-Trihydroxy-1,3,5-triazine: Similar hydroxyl substitution pattern but with a triazine ring instead of a phenyl ring .
Uniqueness
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one is unique due to its specific substitution pattern and the presence of a 3-methylbutyl side chain
Eigenschaften
CAS-Nummer |
26104-01-8 |
|---|---|
Molekularformel |
C16H24O4 |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
3-methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one |
InChI |
InChI=1S/C16H24O4/c1-9(2)5-6-11-12(17)8-14(19)15(16(11)20)13(18)7-10(3)4/h8-10,17,19-20H,5-7H2,1-4H3 |
InChI-Schlüssel |
JUGCYJLWXZNKOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1=C(C(=C(C=C1O)O)C(=O)CC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



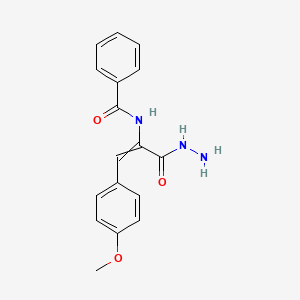
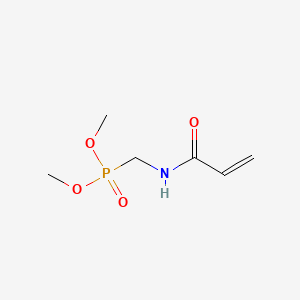
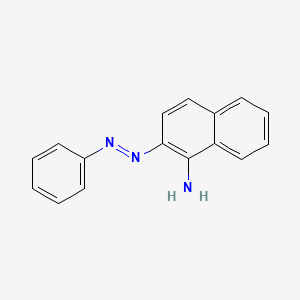
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
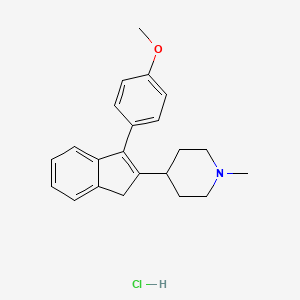
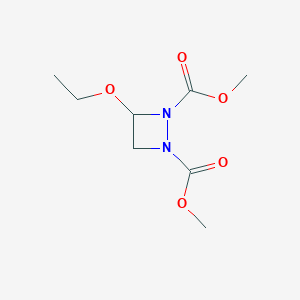
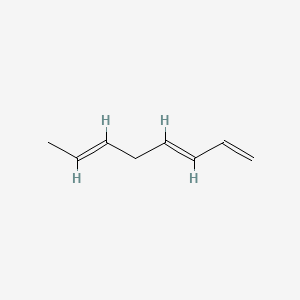
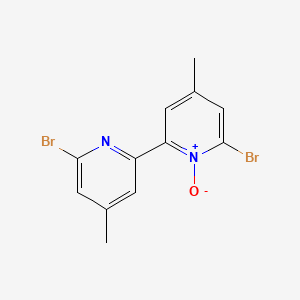
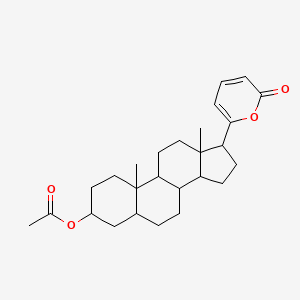
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)

